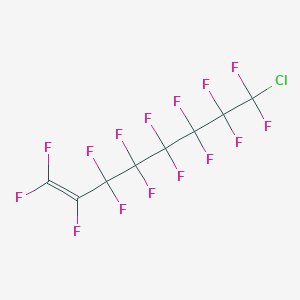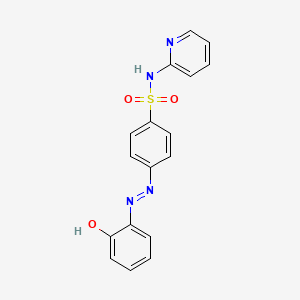
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide
Overview
Description
The compound “4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a diazenyl group (-N=N-) and a sulfonamide group (-SO2NH2), both of which are common in various organic compounds and can contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. The presence of the diazenyl group could potentially lead to resonance structures, and the sulfonamide group might form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a sulfonamide group might make the compound more soluble in water .Scientific Research Applications
Synthesis of Medicinal Impurities
Sulfasalazine Impurity D is used in the synthesis of medicinal impurities . The preparation method of Sulfasalazine Impurity D involves a 9-step reaction synthesis, which is reasonable in design and strong in operability .
Standard Substance for Sulfasalazine Research
Sulfasalazine Impurity D can provide a standard substance for sulfasalazine research . It can be used for researching the metabolic process of the medicine in a living body .
Clinical Pharmacokinetic Research
Sulfasalazine Impurity D has great application and research values in clinical pharmacokinetic research . It can be used to study how the body absorbs, distributes, metabolizes, and excretes drugs .
Characterization of Impurities in Sulfasalazine
Sulfasalazine Impurity D is one of the impurities in Sulfasalazine . It is used to characterize the impurities in Sulfasalazine . The methods used to characterize the impurities include a combination of IR, UV, and NMR spectroscopy, mass spectrometry, and TLC .
Treatment of Inflammatory Diseases
Sulfasalazine, the parent compound of Sulfasalazine Impurity D, is commonly used in the treatment of inflammatory diseases such as rheumatoid arthritis (RA), psoriatic arthritis . Therefore, studying Sulfasalazine Impurity D could potentially lead to a better understanding of the drug’s mechanism of action and side effects.
Mechanism of Action
Target of Action
Sulfasalazine, the parent compound of Sulfasalazine Impurity D, is known to inhibit various inflammatory molecules
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .
Biochemical Pathways
Sulfasalazine Impurity D may affect the same biochemical pathways as Sulfasalazine. Sulfasalazine has been found to modify metabolic pathways, particularly the tryptophan degradation (i.e., kynurenine pathway, serotonin pathway) and nucleic acid metabolism .
Pharmacokinetics
Sulfasalazine, the parent compound, is known to be poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . It’s metabolized by intestinal bacteria into mesalazine and sulfapyridine, two compounds that carry out the main pharmacological activity of Sulfasalazine .
Result of Action
Sulfasalazine has been found to have anti-inflammatory effects and is used in the treatment of inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .
Action Environment
The action of Sulfasalazine Impurity D may be influenced by various environmental factors. For instance, the effectiveness of Sulfasalazine is known to be affected by the presence of intestinal bacteria, which are responsible for its metabolism . Similarly, the action of Sulfasalazine Impurity D may also be influenced by the presence of certain bacteria or other factors in the environment.
Future Directions
properties
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16-6-2-1-5-15(16)20-19-13-8-10-14(11-9-13)25(23,24)21-17-7-3-4-12-18-17/h1-12,22H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJLOOKUKJWWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide | |
CAS RN |
66364-70-3 | |
| Record name | 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





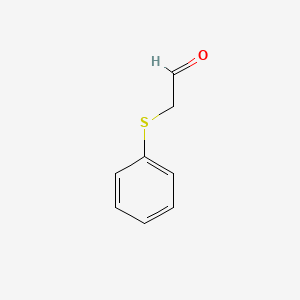
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)


![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)
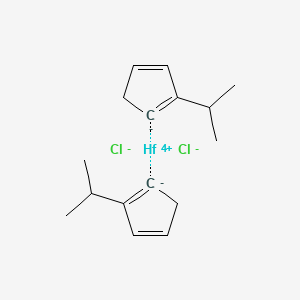
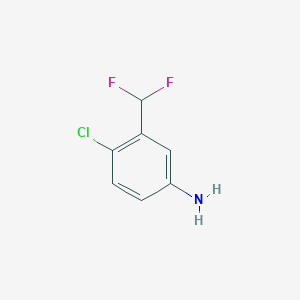
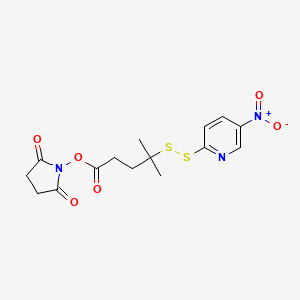

![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)
